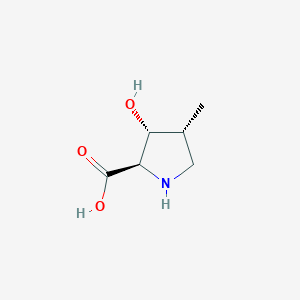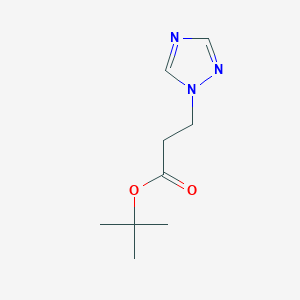
tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its applications in various chemical reactions, particularly in the field of click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate can undergo nucleophilic substitution reactions where the triazole ring acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Click Chemistry: It is prominently used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of click chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Click Chemistry: Copper(I) catalysts and azides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in click chemistry, the product is typically a 1,2,3-triazole derivative .
Scientific Research Applications
Chemistry: tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole rings makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used for bioconjugation, where it helps in attaching biomolecules to various surfaces or other molecules. This is particularly useful in the development of diagnostic tools and drug delivery systems .
Industry: Industrially, it is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate in click chemistry involves the formation of a copper(I)-catalyzed azide-alkyne cycloaddition. The triazole ring acts as a ligand, coordinating with the copper(I) ion to facilitate the reaction. This results in the formation of a stable 1,2,3-triazole ring, which is a key feature of click chemistry .
Comparison with Similar Compounds
- tert-Butyl 2-(1H-1,2,3-triazol-4-yl)acetate
- tert-Butyl 2-(1H-1,2,3-triazol-1-yl)propanoate
- tert-Butyl 3-(1H-1,2,3-triazol-1-yl)propanoate
Comparison: While all these compounds contain triazole rings and tert-butyl groups, tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct reactivity and stability, making it particularly suitable for click chemistry applications .
Properties
CAS No. |
106535-20-0 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)4-5-12-7-10-6-11-12/h6-7H,4-5H2,1-3H3 |
InChI Key |
HJRJFSLCUNJZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


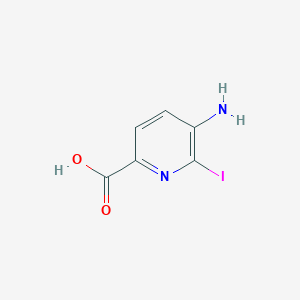
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
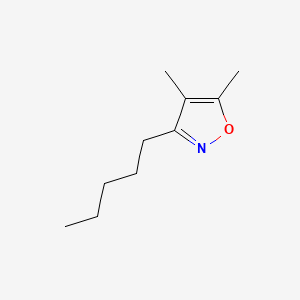
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
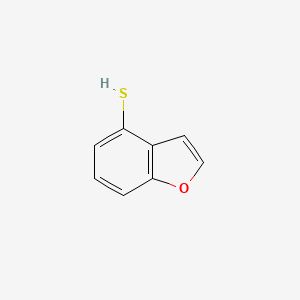
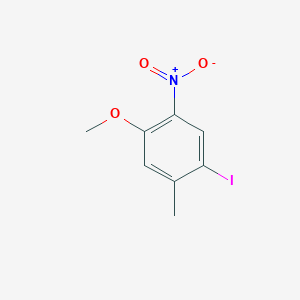
![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
